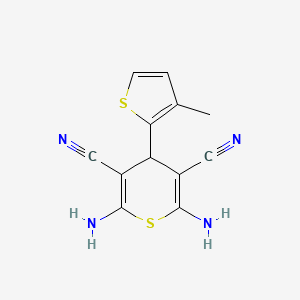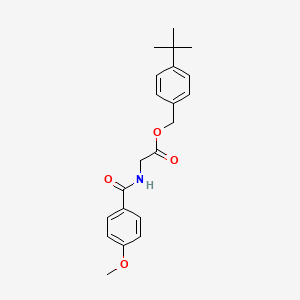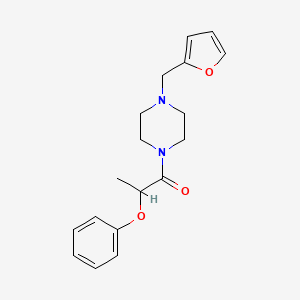![molecular formula C25H23N3O5 B4621658 methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)
methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Descripción general
Descripción
The compound belongs to the class of tetrahydropyrido[2,3-d]pyrimidine derivatives, characterized by a complex heterocyclic structure that includes various functional groups contributing to its unique chemical and physical properties. These compounds are synthesized through multistep chemical reactions, often involving cyclocondensation or palladium-catalyzed cross-coupling reactions.
Synthesis Analysis
The synthesis of related tetrahydropyrido[2,3-d]pyrimidine derivatives typically involves the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isocyanates or through palladium-catalyzed reactions. For example, the synthesis of similar compounds has been achieved via the palladium-catalyzed cross-coupling reaction of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids (Dodonova et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this class is often confirmed through X-ray crystallography, providing insights into the arrangement of atoms and the stereochemistry of the molecule. For instance, the structure of a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, was elucidated using single crystal X-ray diffraction analysis (Moser et al., 2005).
Chemical Reactions and Properties
The chemical behavior of these compounds is influenced by their functional groups and molecular structure. For example, certain derivatives exhibit prototropic tautomerism, a reversible chemical reaction that involves the relocation of a proton within the molecule, as studied through dynamic NMR spectroscopy (Yavari et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, significantly affect these properties, as observed in related compounds (Nagarajaiah et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's functional groups and molecular framework. Studies on similar compounds have shown that the presence of methoxy and methyl groups can influence the electronic structure and, consequently, the chemical behavior of the molecule. Theoretical investigations, including density functional theory (DFT) analyses, provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the compound's reactivity (Al-Abdullah et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to the one often involve complex chemical reactions leading to the formation of pyrimidine, pyrazolo[1,5-a]pyrimidine derivatives, or dihydropyrimidines. These processes are crucial for producing compounds with potential biological activities. Studies like those conducted by Hassan et al. (2014) and Abu‐Hashem et al. (2020) explore the synthesis of novel derivatives and their structural elucidation through techniques like NMR, MS, and IR spectroscopy (Hassan et al., 2014) (Abu‐Hashem et al., 2020).
Biological Activities
Compounds within this chemical family have been evaluated for a variety of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects. For instance, the cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells has been examined, suggesting potential for cancer therapy research. Similarly, the analgesic and anti-inflammatory properties of novel benzodifuranyl derivatives highlight the therapeutic potential of these compounds in managing pain and inflammation (Hassan et al., 2014) (Abu‐Hashem et al., 2020).
Propiedades
IUPAC Name |
methyl 1-(3-methoxyphenyl)-7-methyl-3-[(2-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-15-8-5-6-9-17(15)14-27-23(29)21-20(24(30)33-4)12-16(2)26-22(21)28(25(27)31)18-10-7-11-19(13-18)32-3/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKZRUNDIFDJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC(=CC=C4)OC)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)

![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)

![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)